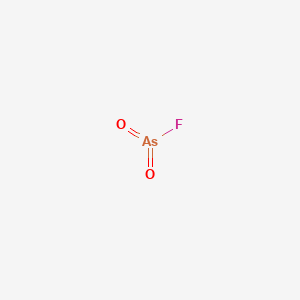
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a phenyl group, an oxirane ring, and ester functionalities. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- typically involves multiple steps. One common method includes the esterification of 3-phenyl-2-propenoic acid with an appropriate alcohol in the presence of a catalyst. The oxirane ring can be introduced through an epoxidation reaction using peracids or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and epoxidation processes. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological processes. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester: Lacks the oxirane ring and hydroxymethyl group.
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but with an ethyl ester group.
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)phenyl)oxiranyl)methyl ester: Similar but without the 2-methyl-1-oxopropoxy group.
Uniqueness
The presence of the oxirane ring and the specific ester functionalities make 2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- unique
Properties
CAS No. |
80235-04-7 |
|---|---|
Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-[2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxiran-2-yl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C23H24O6/c1-16(2)22(26)29-20-12-18(13-24)8-10-19(20)23(15-28-23)14-27-21(25)11-9-17-6-4-3-5-7-17/h3-12,16,24H,13-15H2,1-2H3/b11-9+ |
InChI Key |
AIUGIYMSXFPBFA-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=CC(=C1)CO)C2(CO2)COC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=CC(=C1)CO)C2(CO2)COC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
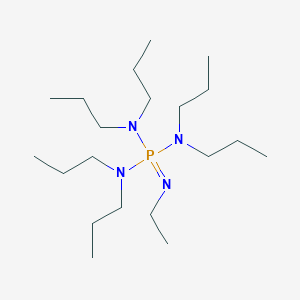

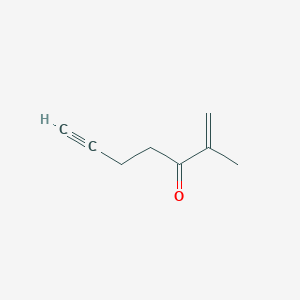
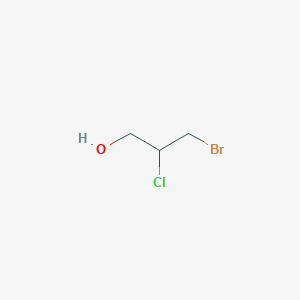
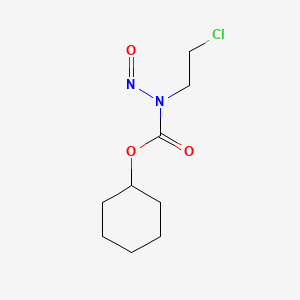
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)
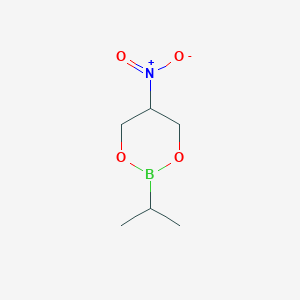

![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
